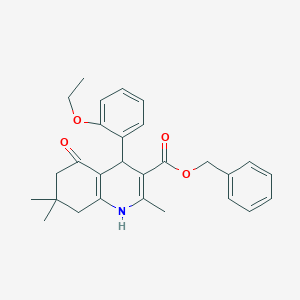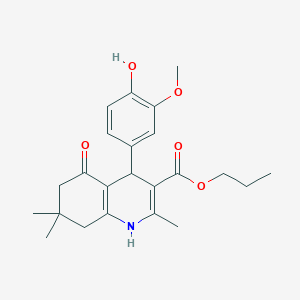
Propyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの合成には、通常、複数段階の有機反応が伴います。一般的な方法の1つは、塩基の存在下で4-ヒドロキシ-3-メトキシベンズアルデヒドとシクロヘキサノンを縮合させて中間体を形成することです。この中間体を次に、酸性条件下でプロピルアセト酢酸と反応させると、最終生成物が得られます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路を使用しますが、より大規模に行います。連続フローリアクターの使用と反応条件の最適化により、収率と純度を高めることができます。さらに、工業的方法では、再結晶やクロマトグラフィーなどの高度な精製技術が採用される場合があります。
化学反応の分析
反応の種類
プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、次のようなさまざまな化学反応を起こすことができます。
酸化: フェノール性ヒドロキシル基は、酸化されてキノンを形成することができます。
還元: カルボニル基は、還元されてアルコールを形成することができます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化アルミニウムリチウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOMe) やエトキシドナトリウム (NaOEt) などの求核剤を置換反応に使用することができます。
生成される主な生成物
酸化: キノンおよび他の酸化誘導体。
還元: アルコールおよび他の還元誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構と経路を探索することができます。
生物学
生物学的研究において、この化合物は、酵素相互作用と代謝経路を研究するために使用することができます。その構造的特徴により、生物学的システムを調査するための貴重なツールとなっています。
医学
医学において、プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、医薬品中間体として潜在的な用途があります。特定の分子経路を標的とする薬剤の合成に使用することができます。
産業
産業部門では、この化合物は、特殊化学品や材料の製造に使用することができます。そのユニークな特性により、コーティング、接着剤、およびポリマーへの用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, Propyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が関与しています。フェノール性ヒドロキシル基は、タンパク質や酵素と水素結合を形成することができ、その活性を影響を与えます。キノリン環系は、核酸と相互作用することができ、遺伝子発現や細胞プロセスに影響を与えます。
類似化合物との比較
類似化合物
- メチル 3-(4-ヒドロキシ-3-メトキシフェニル)プロパノエート
- 3-(4-ヒドロキシ-3-メトキシフェニル)プロパン酸
- 1-プロパノン、3-ヒドロキシ-1-(4-ヒドロキシ-3-メトキシフェニル)
独自性
プロピル 4-(4-ヒドロキシ-3-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エステルは、キノリン環系とフェノール性ヒドロキシル基とプロピルエステルを組み合わせたことで、独特です。この官能基の組み合わせにより、類似の化合物には見られない一連の化学的および生物学的特性が提供されます。
特性
分子式 |
C23H29NO5 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
propyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO5/c1-6-9-29-22(27)19-13(2)24-15-11-23(3,4)12-17(26)21(15)20(19)14-7-8-16(25)18(10-14)28-5/h7-8,10,20,24-25H,6,9,11-12H2,1-5H3 |
InChIキー |
YDAYGAKMLOCSQO-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)CC(C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


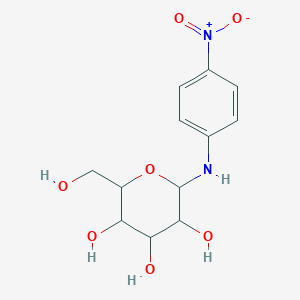
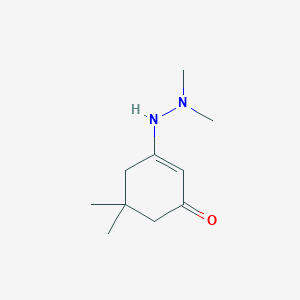

![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
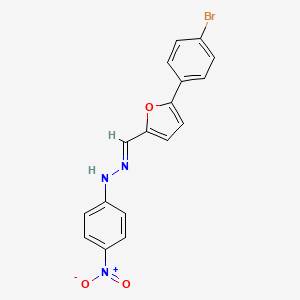
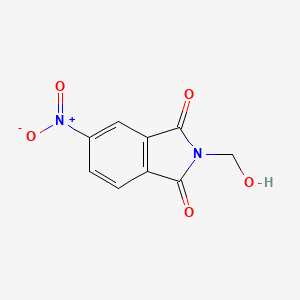
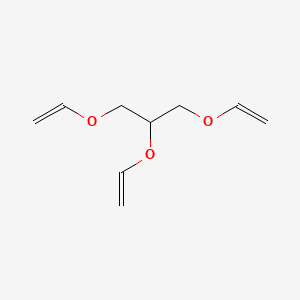
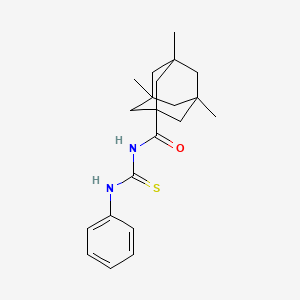
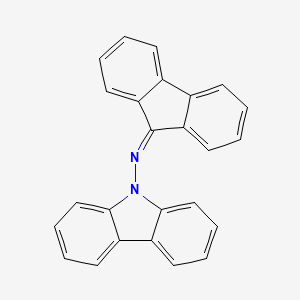
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11703325.png)
